molecular formula C7H5F2NO2 B1220705 2-Amino-4,5-difluorobenzoic acid CAS No. 83506-93-8

2-Amino-4,5-difluorobenzoic acid

Cat. No. B1220705
Key on ui cas rn: 83506-93-8
M. Wt: 173.12 g/mol
InChI Key: DGOZIZVTANAGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04954639

Procedure details

Sodium hydroxide (7.5 g, 0.19 mol) and hydroxylamine hydrochloride (5.4 g, 0.0781 mol) were combined in 100 mL of water. 4,5-difluorophthalic anhydride (11.5 g, 0.062 mol) was added, and the reaction was heated to 90°-100° C. for 0.5 hour. The reaction was cooled, and acidified with HCl to a pH between 4 and 5. The precipitate was collected and dried to yield 10.2 g (91%) of 4,5-difluoroanthranilic acid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4]O.[F:6][C:7]1[CH:8]=[C:9]2C(=O)[O:13][C:11](=[O:12])[C:10]2=[CH:16][C:17]=1[F:18].Cl>O>[F:6][C:7]1[CH:8]=[C:9]([NH2:4])[C:10](=[CH:16][C:17]=1[F:18])[C:11]([OH:13])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90°-100° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(C(=O)O)=CC1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.